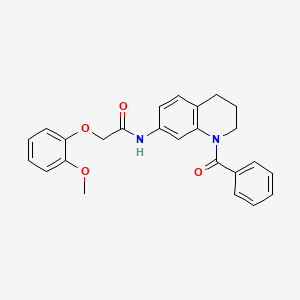![molecular formula C21H23FN2O3 B6562182 N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-61-8](/img/structure/B6562182.png)
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)methyl-N-(4-phenyloxan-4-yl)ethanediamide (N-FPM-N-PODE) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of piperidine, a heterocyclic aromatic compound, and has two amide groups. N-FPM-N-PODE has been studied for its potential use in drug discovery and development, as well as in biochemistry and physiological research.
Scientific Research Applications
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in drug discovery and development. It has been used as a substrate for enzyme assays, as well as for the study of protein-protein interactions. Additionally, it has been used as a tool to study the structure and function of G-protein coupled receptors, as well as to study the biochemical and physiological effects of various drugs.
Mechanism of Action
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is an agonist at G-protein coupled receptors. It binds to these receptors and activates them, leading to the release of intracellular second messengers. These second messengers then initiate a cascade of biochemical and physiological responses, including the release of hormones, neurotransmitters, and other cellular mediators.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to activate G-protein coupled receptors, leading to the release of intracellular second messengers and the subsequent initiation of a cascade of biochemical and physiological responses. These include the release of hormones, neurotransmitters, and other cellular mediators, as well as the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Advantages and Limitations for Lab Experiments
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a versatile compound with many potential applications in scientific research. It has a high binding affinity for G-protein coupled receptors and is relatively stable in solution. Additionally, it is relatively inexpensive and easy to synthesize. However, it is not soluble in water and must be dissolved in a suitable solvent before use.
Future Directions
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has many potential future applications in scientific research. For example, it could be used in drug discovery and development, as well as in biochemistry and physiological research. Additionally, it could be used to study the structure and function of G-protein coupled receptors, as well as to study the biochemical and physiological effects of various drugs. It could also be used to study the effects of environmental toxins, as well as to develop new therapeutic agents. Finally, it could be used to study the effects of gene expression and to develop new diagnostic tools.
Synthesis Methods
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized through a multistep process. The first step involves the condensation of 4-fluorophenylmethyl amine and 4-phenyloxan-4-ylmethyl amine to form the piperidine derivative. This is followed by the introduction of an N-methyl group to the amide group, and finally by the addition of a second amide group. The entire process is carried out in a dry, inert atmosphere and yields a white crystalline solid.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBNBAFZKYRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6562099.png)
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562109.png)
![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
